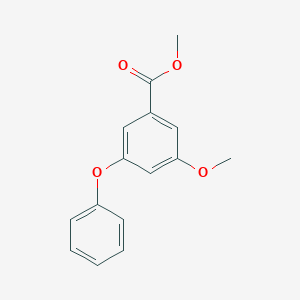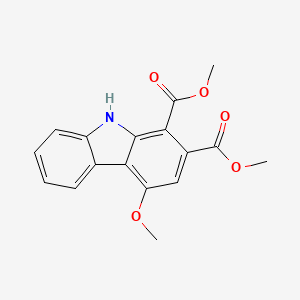
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide is a compound that features a furan ring, a nitrophenyl group, and an enamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide typically involves the reaction of furan derivatives with nitrophenyl compounds under specific conditions. One common method involves the condensation of furan-2-carboxaldehyde with 4-nitroaniline in the presence of a base, followed by the addition of hydroxylamine to form the N-hydroxy derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-(Furan-2-YL)-N-hydroxy-N-(4-aminophenyl)prop-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The furan ring and nitrophenyl group play crucial roles in the binding affinity and specificity of the compound. Additionally, the N-hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Furan-2-YL)-N-hydroxy-N-(4-chlorophenyl)prop-2-enamide
- 3-(Furan-2-YL)-N-hydroxy-N-(4-methylphenyl)prop-2-enamide
- 3-(Furan-2-YL)-N-hydroxy-N-(4-fluorophenyl)prop-2-enamide
Uniqueness
3-(Furan-2-YL)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where electron-withdrawing groups are advantageous, such as in the development of enzyme inhibitors or in materials science.
Eigenschaften
CAS-Nummer |
110606-24-1 |
|---|---|
Molekularformel |
C13H10N2O5 |
Molekulargewicht |
274.23 g/mol |
IUPAC-Name |
3-(furan-2-yl)-N-hydroxy-N-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C13H10N2O5/c16-13(8-7-12-2-1-9-20-12)14(17)10-3-5-11(6-4-10)15(18)19/h1-9,17H |
InChI-Schlüssel |
WGVWCCFVCOTJDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C=CC(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
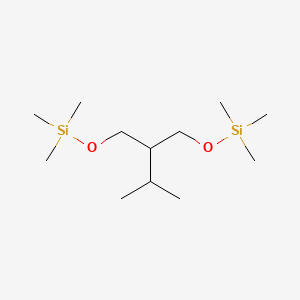
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
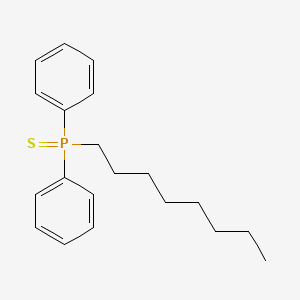
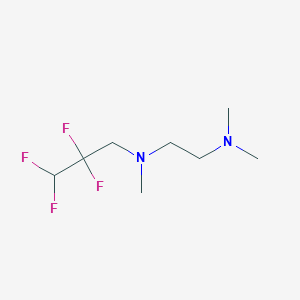
![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
